2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine
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Overview
Description
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine is a heterocyclic compound that features a benzimidazole core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both hydrazine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine typically involves the reaction of 2-hydrazinyl-1H-benzo[d]imidazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials with optoelectronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine involves its interaction with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and interference with cellular processes. The benzimidazole core can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-1H-benzo[d]imidazole
- N-Methyl-1H-benzo[d]imidazole
- 2-Amino-N-methyl-1H-benzo[d]imidazole
Uniqueness
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine is unique due to the presence of both hydrazine and methyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced ability to form covalent bonds with biological targets and greater potential in medicinal applications.
Properties
Molecular Formula |
C8H11N5 |
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Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-hydrazinyl-N-methylbenzimidazol-1-amine |
InChI |
InChI=1S/C8H11N5/c1-10-13-7-5-3-2-4-6(7)11-8(13)12-9/h2-5,10H,9H2,1H3,(H,11,12) |
InChI Key |
YITCYXZLDWOCBG-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C2=CC=CC=C2N=C1NN |
Origin of Product |
United States |
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